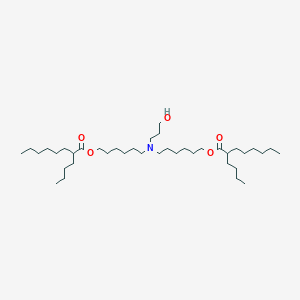
((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate): is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include alcohols, amines, and carboxylic acids, under conditions such as reflux, catalysis, and purification steps like distillation and chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including NMR, HPLC, and LC-MS, are essential to verify the compound’s structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions: ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions: Reagents such as acids, bases, and catalysts are commonly used in these reactions. Conditions may include varying temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is used as a building block for synthesizing more complex molecules
Biology: The compound’s functional groups make it a candidate for studying biological interactions at the molecular level. It can be used in the development of biochemical assays and as a probe for investigating enzyme activities.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules could lead to the development of new drugs or diagnostic tools.
Industry: Industrially, ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) can be used in the production of specialty chemicals, polymers, and coatings. Its properties make it suitable for applications requiring specific chemical functionalities .
Mécanisme D'action
The mechanism by which ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers like PEEK.
Bromine Compounds: These compounds, such as hydrogen bromide, are used in various industrial applications.
Uniqueness: ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C39H77NO5 |
|---|---|
Poids moléculaire |
640.0 g/mol |
Nom IUPAC |
6-[6-(2-butyloctanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-butyloctanoate |
InChI |
InChI=1S/C39H77NO5/c1-5-9-13-19-28-36(26-11-7-3)38(42)44-34-23-17-15-21-30-40(32-25-33-41)31-22-16-18-24-35-45-39(43)37(27-12-8-4)29-20-14-10-6-2/h36-37,41H,5-35H2,1-4H3 |
Clé InChI |
LATNIYZTXJMJCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCC)CCCCCC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


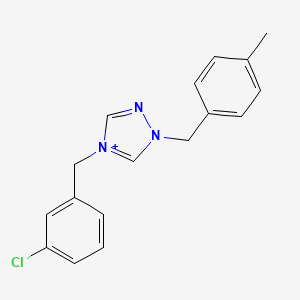
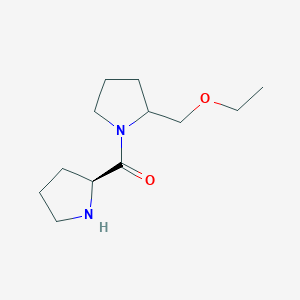
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366877.png)
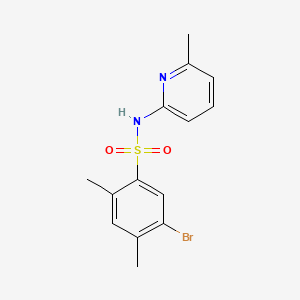


![4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B13366895.png)
![[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13366896.png)
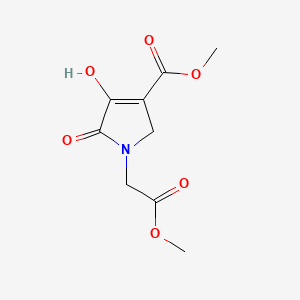
![8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13366933.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13366935.png)
![3-[(benzylsulfanyl)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366937.png)
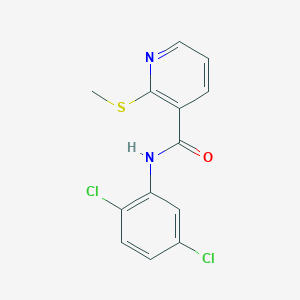
![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)
